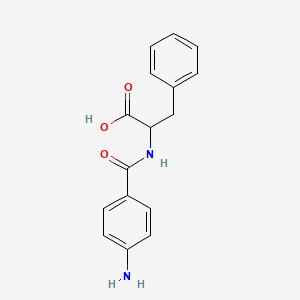

N-(4-Aminobenzoyl)phenylalanine

Description

N-(4-Aminobenzoyl)phenylalanine has emerged as a compound of significant interest due to its versatile applications, particularly in peptide and protein chemistry. Its strategic design allows researchers to probe and manipulate biological processes at the molecular level.

Phenylalanine, an essential α-amino acid with the chemical formula C9H11NO2, serves as a fundamental building block for proteins. wikipedia.org It is characterized by a benzyl (B1604629) side chain, rendering it nonpolar and hydrophobic. wikipedia.org The chemical modification of phenylalanine and other amino acids creates derivatives with tailored properties for specific research applications. This compound is one such derivative, where the 4-aminobenzoyl group is attached to the nitrogen atom of the phenylalanine backbone. This acylation alters the electronic and steric properties of the parent amino acid, influencing its chemical reactivity and biological interactions.

The synthesis of this compound can be achieved through various methods. One common approach involves the reaction of phenylalanine with p-nitrobenzoyl chloride, followed by the reduction of the nitro group to an amino group. This process yields the desired this compound. google.com

Table 1: Key Properties of Phenylalanine and this compound

| Property | Phenylalanine | This compound |

| Molecular Formula | C9H11NO2 wikipedia.org | C16H16N2O3 |

| Molecular Weight | 165.19 g/mol wikipedia.org | 284.31 g/mol |

| Structure | Contains a free amino group | Amino group is acylated with a 4-aminobenzoyl group |

| Key Functional Groups | Amino group, Carboxyl group, Benzyl side chain | Amide bond, Aromatic amino group, Carboxyl group, Benzyl side chain |

This table provides a comparative overview of the fundamental properties of phenylalanine and its derivative, this compound.

The strategic utility of this compound and its analogues in research is extensive, primarily stemming from the unique properties conferred by the 4-aminobenzoyl moiety. This group can serve as a versatile chemical handle for various applications.

One significant application lies in the synthesis of photoreactive amino acids. For instance, derivatives like p-(4-Hydroxybenzoyl)phenylalanine have been synthesized and incorporated into peptides. nih.gov These analogues can be radioiodinated and used as photoaffinity labels to investigate peptide-protein interactions, allowing for the identification of specific binding sites. nih.gov Similarly, the synthesis of clickable, photoreactive amino acids such as p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine, which contains both a benzophenone (B1666685) for photoreactivity and a terminal alkyne for "click" chemistry, highlights the modular nature of these analogues for creating sophisticated molecular probes. nih.gov

Furthermore, the 4-amino group on the benzoyl ring can be diazotized and converted into other functional groups, expanding the chemical space for derivatization. This reactivity has been exploited in the synthesis of various compounds. For example, 4-Amino-L-phenylalanine can be diazotized with sodium nitrite (B80452) in the presence of an acid, followed by reaction with sodium azide (B81097) to introduce an azide group. chemicalbook.com

The study of N-(4-aminobenzoyl) derivatives extends to understanding their role in biological processes. For example, research on N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s has provided insights into the synthesis and biological activity of folate antimetabolites. researchgate.net Additionally, the synergistic effect of L-phenylalanine and γ-aminobutyric acid (GABA) in stimulating glucagon-like peptide-1 (GLP-1) secretion has been investigated, demonstrating the importance of phenylalanine derivatives in metabolic research. nih.gov

The development of synthetic methodologies, such as the use of immobilized phenylalanine ammonia (B1221849) lyases for the continuous flow synthesis of phenylalanine derivatives, showcases the ongoing efforts to produce these valuable compounds in a more sustainable and efficient manner. frontiersin.org

Table 2: Research Applications of this compound Analogues

| Analogue | Research Application | Key Feature | Reference |

| p-(4-Hydroxybenzoyl)phenylalanine | Photoaffinity labeling to study peptide-protein interactions | Allows for radioiodination and photo-induced cross-linking | nih.gov |

| p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine | Peptide photoaffinity labeling | Contains both a photoreactive benzophenone and a clickable alkyne | nih.gov |

| N-(4-aminobenzoyl)-γ-oligo (L-glutamic acid)s | Synthesis of folate antimetabolites | Chain of glutamic acid residues attached to the 4-aminobenzoyl group | researchgate.net |

| 4-Azido-L-phenylalanine | Bioconjugation | Azido (B1232118) group for click chemistry | wikipedia.org |

This interactive table summarizes the diverse research applications of various analogues of this compound, highlighting their key functional features.

Properties

CAS No. |

101399-39-7 |

|---|---|

Molecular Formula |

C16H16N2O3 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

2-[(4-aminobenzoyl)amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C16H16N2O3/c17-13-8-6-12(7-9-13)15(19)18-14(16(20)21)10-11-4-2-1-3-5-11/h1-9,14H,10,17H2,(H,18,19)(H,20,21) |

InChI Key |

RZHDOMOYHYFIEJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for N 4 Aminobenzoyl Phenylalanine and Its Derivatives

Direct Synthesis Approaches for N-(4-Aminobenzoyl)phenylalanine

Direct synthesis of this compound involves the direct coupling of 4-aminobenzoic acid and phenylalanine. This approach, while seemingly straightforward, presents challenges related to the chemoselectivity of the reaction. The presence of two amino groups in 4-aminophenylalanine (the primary aromatic amine and the alpha-amino group) and the carboxylic acid group requires careful selection of coupling agents and protecting group strategies to avoid unwanted side reactions, such as self-polymerization or incorrect amide bond formation.

One potential direct method involves the use of peptide coupling reagents that can selectively activate the carboxylic acid of 4-aminobenzoic acid for reaction with the α-amino group of phenylalanine. However, the nucleophilicity of the aromatic amine in 4-aminobenzoic acid can compete with the α-amino group of phenylalanine, leading to a mixture of products. Consequently, direct coupling methods are less commonly reported in the literature compared to precursor-based approaches.

Precursor Synthesis and Intermediate Utilization

A more prevalent and controlled strategy for synthesizing this compound involves the use of precursors and the formation of a key intermediate. This multi-step approach allows for greater control over the reaction and generally results in higher yields of the desired product.

Synthesis of 4-Aminobenzoyl Moieties

The 4-aminobenzoyl moiety is a critical component in the synthesis. Typically, it is introduced using a precursor where the amino group is protected or in a masked form, such as a nitro group. A common starting material is 4-nitrobenzoyl chloride. This can be synthesized from 4-nitrobenzoic acid by reacting it with a chlorinating agent like thionyl chloride (SOCl₂). The resulting 4-nitrobenzoyl chloride is a reactive acyl chloride that can readily form an amide bond with the amino group of phenylalanine.

Functionalization of Phenylalanine Building Blocks

Phenylalanine, the other key building block, can be functionalized in various ways to facilitate the synthesis. The use of L-phenylalanine is common for producing the corresponding L-isomer of the final product. To prevent unwanted reactions at the carboxylic acid group of phenylalanine during the acylation step, it is often protected as an ester, for example, a methyl or ethyl ester. This protection can be reversed in a later step to yield the final carboxylic acid.

Preparation of N-(p-nitrobenzoyl)-L-phenylalanine as an Intermediate

A widely adopted method for synthesizing this compound utilizes N-(p-nitrobenzoyl)-L-phenylalanine as a stable and readily accessible intermediate. researchgate.net This intermediate is typically prepared by reacting L-phenylalanine with p-nitrobenzoyl chloride in the presence of a base. researchgate.netgoogle.com The base, such as sodium hydroxide (B78521) or an organic base like triethylamine, neutralizes the hydrochloric acid generated during the reaction.

The synthesis of L-4-nitrophenylalanine itself, a precursor to the intermediate, is commonly achieved through the nitration of L-phenylalanine using a mixture of concentrated sulfuric acid and nitric acid. researchgate.net

The crucial final step in this pathway is the reduction of the nitro group of N-(p-nitrobenzoyl)-L-phenylalanine to an amino group. This reduction can be effectively carried out using various reducing agents. Common methods include catalytic hydrogenation with a palladium on carbon (Pd/C) catalyst or using reducing agents like tin(II) chloride (SnCl₂) in an acidic medium. researchgate.net This reduction step yields the target molecule, N-(4-Aminobenzoyl)-L-phenylalanine.

Strategies for Derivatization of this compound

Further functionalization of this compound can be achieved through various reactions, primarily targeting the amino groups. These derivatization strategies allow for the synthesis of a diverse range of analogues with potentially new properties.

Acylation and Alkylation Reactions

Acylation reactions can be performed on the 4-amino group of the benzoyl moiety to introduce various acyl groups. nih.gov This can be achieved by reacting this compound with an appropriate acyl chloride or anhydride (B1165640) under suitable conditions. Selective acylation of the aromatic amine in the presence of the α-amino group of the phenylalanine backbone can be challenging and may require specific reaction conditions or protecting group strategies for the α-amino group.

Incorporation of Photoreactive and Clickable Functionalities

The dual incorporation of photoreactive and clickable functionalities into the this compound scaffold provides powerful tools for photoaffinity labeling and subsequent target identification. A notable example is the synthesis of p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa), a derivative that contains both a benzophenone (B1666685) photoreactive group and a terminal alkyne for click chemistry. google.commdpi.com

The general synthetic strategy involves several key transformations:

Protection of Functional Groups: The initial step involves the protection of the hydroxyl group of the starting material to prevent unwanted side reactions in subsequent steps. google.com

Carbon-Carbon Bond Formation: Palladium-catalyzed cross-coupling reactions are employed to construct the core benzophenone structure. google.com

Introduction of the Alkyne: The terminal alkyne, which serves as the "clickable" handle, is introduced via methods such as the Seyferth-Gilbert Homologation of an aldehyde intermediate. google.com

Formation of the Amino Acid: The final steps involve the elaboration of the amino acid functionality.

Fmoc Protection: For application in peptide synthesis, the synthesized amino acid is protected with a fluorenylmethyloxycarbonyl (Fmoc) group. google.com

The resulting amino acid, Abpa, can be incorporated into peptides, allowing for photo-induced cross-linking to target proteins via the benzophenone group. The alkyne handle then permits the attachment of reporter tags, such as biotin (B1667282) or fluorescent dyes, through a "click" reaction, facilitating the detection and isolation of the labeled proteins. google.commdpi.com This approach has been successfully demonstrated in the study of ligand-receptor interactions, for instance, with photoaffinity probes of α-conotoxin MI used to label the muscle nicotinic acetylcholine (B1216132) receptor (nAChR). google.com

| Compound Name | Starting Material | Key Functionalities | Overall Yield | Reference |

| p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) | 3-(4-bromophenyl)-1-propanol | Photoreactive (benzophenone), Clickable (terminal alkyne) | 12.5% (for Fmoc-protected version) | google.commdpi.com |

Stereoselective Synthetic Pathways

Achieving high stereochemical purity is paramount in the synthesis of amino acid derivatives for biological applications, as the chirality of the molecule often dictates its activity and interactions. While a specific stereoselective synthesis for this compound is not extensively detailed in the literature, several established strategies for the stereoselective synthesis of N-acyl and other modified amino acids can be applied.

One common approach is the enzymatic resolution of a racemic mixture. For instance, racemic mixtures of N-acyl-phenylalanine esters can be selectively hydrolyzed by enzymes like serine proteinases of microbial origin. google.com This process selectively converts one enantiomer (e.g., the L-enantiomer) into the corresponding N-acyl-amino acid, which can then be separated from the unreacted D-enantiomer ester. google.com

Another powerful method involves the use of chiral auxiliaries . The asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine, a photoreactive amino acid, has been achieved through the alkylation of a sultam derivative of Boc-sarcosinate. nih.gov The use of a levorotatory sultam as a chiral auxiliary directs the stereochemical outcome of the reaction, leading to the formation of the desired (S)-enantiomer with high optical purity. nih.gov This strategy could be adapted for the synthesis of chiral this compound derivatives.

Modern synthetic methodologies also offer promising routes. Synergistic photoredox-pyridoxal radical biocatalysis has emerged as a powerful platform for the stereoselective synthesis of noncanonical amino acids. nsf.govnih.gov This approach utilizes engineered pyridoxal (B1214274) 5'-phosphate (PLP) enzymes to control the stereochemistry of radical reactions, allowing for the production of either enantiomer in a catalyst-controlled manner. nsf.govnih.gov

Furthermore, the issue of racemization during peptide coupling reactions is a critical consideration. Studies on the amidation of N-acetyl-L-phenylalanine have shown that the choice of base can significantly impact the degree of racemization. mdpi.com For example, using pyridine (B92270) as a base has been shown to reduce racemization compared to other bases like diisopropylethylamine (DIPEA) when using TBTU as a coupling agent. mdpi.com Careful optimization of reaction conditions is therefore crucial to maintain the stereochemical integrity of the amino acid during its incorporation into larger molecules.

Finally, chiral resolution of racemic mixtures using chromatographic techniques with chiral selectors, such as glycopeptides like vancomycin, is another viable strategy to obtain enantiomerically pure this compound. nih.govnih.gov

| Stereoselective Strategy | Description | Potential Application to this compound | Key Considerations |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer in a racemic mixture. | Resolution of racemic this compound esters. | Enzyme selection, separation of products. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to guide the stereochemical outcome of a reaction. | Asymmetric synthesis of this compound derivatives using auxiliaries like sultams. | Synthesis and removal of the auxiliary. |

| Biocatalysis | Use of engineered enzymes to catalyze stereoselective transformations. | Stereoselective synthesis from prochiral precursors using engineered PLP enzymes. | Enzyme design and availability. |

| Control of Racemization | Optimization of reaction conditions (e.g., base, coupling agent) to minimize loss of stereochemical purity. | Maintaining enantiopurity during peptide coupling or other derivatization steps. | Reaction kinetics and mechanism. |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary or mobile phase. | Purification of the desired enantiomer from a racemic mixture. | Selector choice, resolution efficiency. |

N 4 Aminobenzoyl Phenylalanine As a Biochemical Probe

Design Principles for Photoreactive Probes Based on N-(4-Benzoyl)phenylalanine Scaffolds

The utility of pBpa as a biochemical probe stems from a well-considered design that balances chemical reactivity with biological compatibility. The core scaffold can be further modified to enhance its functionality, improve its efficiency, and facilitate the detection of crosslinked products.

The rational design of pBpa is centered on the benzophenone (B1666685) moiety attached to a phenylalanine backbone. Phenylalanine is a naturally occurring amino acid, allowing pBpa to be incorporated into proteins using the cell's own translational machinery via amber nonsense suppression techniques. nih.gov

The key functional component is the benzophenone group. Upon exposure to UV light (typically around 350–365 nm), the benzophenone undergoes an n to π* transition, forming a reactive triplet diradical species. nih.govresearchgate.net This activated state can then abstract a hydrogen atom from a nearby C-H bond of an interacting molecule. nih.gov The subsequent radical recombination results in the formation of a stable, covalent carbon-carbon bond, effectively "trapping" the interaction. nih.gov A significant advantage of benzophenone-based probes like pBpa is their relative stability and minimal reactivity with water, which reduces non-specific labeling. nih.govnih.gov

To facilitate the detection, isolation, and analysis of crosslinked protein complexes, the pBpa scaffold is often enhanced with reporter tags. These tags can be integrated directly into the amino acid analogue or introduced post-crosslinking.

Clickable Strategies: A powerful approach involves designing pBpa analogues that contain a bioorthogonal handle, such as a terminal alkyne. nih.gov For example, the synthesized amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine (Abpa) contains both the photoreactive benzophenone group and a "clickable" alkyne. nih.gov This design allows the photoreactive group and the reporter handle to be introduced into a peptide or protein in a single step. nih.gov After the photocrosslinking event, the alkyne can be coupled to a reporter molecule (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) via a highly efficient and specific click chemistry reaction. nih.gov

Isotopic Labeling: Isotopic labeling is another critical strategy used in conjunction with pBpa probes. nih.gov By synthesizing pBpa with stable isotopes like ¹³C or ¹⁵N, researchers can more easily identify crosslinked peptides using mass spectrometry. nih.govresearchgate.net The distinct mass shift created by the isotopic label helps to differentiate the probe-containing peptides from the background of other protein fragments. This method is crucial for pinpointing the exact site of crosslinking. Protocols for the isotopic labeling of amino acids are well-established and can be adapted for these unnatural analogues to aid in NMR-based structural studies. nih.govwhiterose.ac.uk

A notable limitation of pBpa is that it often suffers from low photocrosslinking yields, which can hinder the capture of very weak or low-occupancy interactions. nih.govnih.govresearchgate.net To address this, research has focused on rationally modifying the pBpa scaffold to enhance its photoreactivity.

Mechanistic studies of benzophenone suggest that incorporating electron-withdrawing groups (EWGs) onto the aromatic rings can increase the rate of hydrogen atom abstraction. nih.gov Based on this principle, a series of pBpa analogues substituted with EWGs, such as halogens (Cl, Br) or trifluoromethyl (CF₃) groups, were synthesized and tested. nih.gov These electron-deficient derivatives were shown to significantly increase the covalent capture yields for protein-protein interactions. nih.govnih.govresearchgate.net For instance, in one study, the 3-CF₃ substituted analogue produced a 49-fold increase in crosslinking yield compared to the parent pBpa compound. nih.gov

| pBpa Analogue | Substitution Position | Fold Increase in Crosslinking Yield (vs. pBpa) |

|---|---|---|

| 3-CF₃-pBpa | meta | 49-fold |

| 3-Cl-pBpa | meta | 30-fold |

| 4-CF₃-pBpa | para | 23-fold |

| 3-Br-pBpa | meta | 15-fold |

| 4-Br-pBpa | para | 9-fold |

| 4-Cl-pBpa | para | 7-fold |

This table summarizes the relative photocrosslinking efficiency of various electron-deficient pBpa analogues compared to the standard p-benzoyl-L-phenylalanine (pBpa). Data is derived from studies on the VP16-Med25 protein-protein interaction model. nih.gov

Application in Protein-Protein Interaction (PPI) Studies

The ability to covalently trap interacting proteins in their native environment makes pBpa and its derivatives powerful tools for studying complex biological systems.

Transient protein-protein interactions (PPIs) are fundamental to cellular signaling, but their short lifetimes and moderate affinities make them notoriously difficult to study with conventional techniques like co-immunoprecipitation. nih.govresearchgate.net Photocrosslinking with pBpa provides a solution by permanently linking the interacting partners. nih.govnih.gov

The process involves genetically incorporating pBpa at a specific site within a "bait" protein. This protein is then expressed in its native environment, either in vitro or in living cells. researchgate.net Upon irradiation with UV light, the pBpa is activated and covalently captures any "prey" proteins that are in close proximity at that moment. nih.gov This transforms a fleeting interaction into a stable complex that can be isolated and analyzed, providing a snapshot of the cellular interactome. researchgate.net

Beyond simply identifying interaction partners, pBpa-mediated photocrosslinking is a high-resolution tool for mapping the specific interfaces of protein interactions. nih.gov Once the covalent protein complex is captured and purified, it can be subjected to proteomic analysis, typically involving enzymatic digestion followed by mass spectrometry.

The analysis aims to identify the chimeric peptide fragment containing a piece of the bait protein covalently linked to a piece of the prey protein. The sequence of this crosslinked peptide reveals the exact amino acid residues at the binding interface. nih.gov This information is invaluable for understanding the structural basis of the interaction, building accurate models of protein complexes, and designing targeted therapeutics. Furthermore, by incorporating pBpa at various positions across a protein domain, it is possible to systematically map the entire surface involved in a specific interaction. nih.govelifesciences.org

Methodologies for In Vitro and Cellular PPI Studies

The study of protein-protein interactions (PPIs) is fundamental to understanding a vast range of biological signaling pathways. Methodologies that enable the identification and characterization of these interactions are crucial for both basic research and drug discovery. Photoaffinity labeling (PAL) has emerged as a powerful technique for investigating PPIs directly within biological systems. researchgate.net This method utilizes photo-probes, often incorporating a photoreactive amino acid analog like a benzoylphenylalanine derivative, which can be genetically encoded or synthetically incorporated into a protein or peptide of interest. researchgate.netnih.gov

These probes typically consist of three key components: a pharmacophore for binding to the target, a photoreactive moiety (such as a benzophenone group) that forms a covalent bond with the interacting partner upon light activation, and a functional group for affinity handle installation. taylorandfrancis.com Benzophenones are frequently used as the photoreactive moiety due to their chemical stability, relatively mild activation conditions (requiring UV light around 365 nm), and low reactivity with water, which minimizes non-specific labeling. researchgate.net

In a typical in vitro or cellular PPI study using a benzoylphenylalanine-containing probe, the probe is introduced to the biological system (e.g., cell lysate or intact cells). After an incubation period to allow for binding to its target protein, the system is irradiated with UV light. This activates the benzophenone group, generating a highly reactive species that forms a stable covalent bond with nearby amino acid residues of the interacting protein. taylorandfrancis.comenamine.net The covalently linked protein complex can then be isolated using an affinity tag (if present) and identified through techniques like mass spectrometry or Western blotting. This allows for the identification of direct interaction partners in their native environment. nih.gov

Use in Ligand-Receptor Interaction Elucidation

Derivatives of benzoylphenylalanine are invaluable tools for elucidating the intricacies of ligand-receptor interactions. nih.gov By incorporating these photoreactive amino acids into bioactive peptides, researchers can permanently capture the transient binding event between a ligand and its receptor. nih.govbohrium.com This covalent linkage facilitates the identification of the receptor protein and the specific domains involved in the interaction.

A significant advantage of using photoreactive amino acid analogs is that the reactive group can be generated at a specific time by the investigator, allowing for controlled cross-linking. taylorandfrancis.com Furthermore, the reactive species generated from benzophenones, a carbene or a radical, can insert into a wide variety of chemical bonds, including stable carbon-hydrogen bonds, which means that cross-linking is not limited to the presence of specific reactive functional groups at the binding site. taylorandfrancis.com This versatility makes benzoylphenylalanine derivatives powerful probes for mapping the molecular details of how peptides and other ligands bind to their receptors.

A primary application of N-(4-benzoyl)phenylalanine and its analogs is the identification of the cellular receptors for bioactive peptides. nih.govnih.gov Many peptides exhibit high potency and selectivity, making them promising drug candidates, but their specific molecular targets are often unknown. nih.gov Photoaffinity labeling with peptide probes containing a benzoylphenylalanine residue provides a direct method to identify these targets.

For instance, this technique has been successfully employed to identify the receptor for the pre-S1 domain of the human hepatitis B virus, which was found to be the sodium taurocholate cotransporting polypeptide. nih.gov In another example, a novel photoreactive analog, p-(4-hydroxybenzoyl)phenylalanine, was incorporated into substance P. This allowed for high-affinity binding to the substance P receptor and subsequent covalent labeling upon photolysis, confirming the direct interaction and facilitating further study. nih.gov Similarly, a secretin analog containing p-benzoyl-L-phenylalanine (Bpa) at position 6 was used to identify a direct interaction with the amino-terminal domain of the secretin receptor. nih.gov

Below is a table summarizing examples of bioactive peptides into which benzoylphenylalanine derivatives have been incorporated to identify or study their receptors.

| Bioactive Peptide Probe | Photoreactive Amino Acid | Target Receptor |

| Substance P analog | p-(4-hydroxybenzoyl)phenylalanine | Substance P Receptor |

| [Bpa6,Tyr10]rat secretin-27 | p-benzoyl-L-phenylalanine (Bpa) | Secretin Receptor |

| α-conotoxin MI derivatives | p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) | Muscle nicotinic acetylcholine (B1216132) receptor (nAChR) |

Beyond identifying receptors, benzoylphenylalanine-based probes are instrumental in mapping the specific ligand-binding sites at the amino acid level. nih.gov Because the covalent bond forms only with residues in close proximity to the photoreactive amino acid within the ligand, the site of cross-linking provides precise spatial information about the ligand-receptor interface.

For example, by incorporating p-benzoyl-L-phenylalanine at position 6 of the secretin peptide, researchers were able to identify Valine-4 in the N-terminal tail of the secretin receptor as the specific site of covalent attachment. nih.gov This provided the first residue-to-residue contact identified for this ligand-receptor pair, offering a significant leap in the molecular understanding of their interaction. nih.gov

The ability to pinpoint these interactions is crucial for understanding the structural basis of ligand binding and receptor activation. This information can reveal how a ligand induces conformational changes in its receptor to initiate downstream signaling. By placing the photoreactive probe at different positions within the ligand, a comprehensive map of the binding pocket can be constructed, guiding the rational design of new drugs with improved affinity and selectivity. researchgate.net

Photoaffinity labeling (PAL) is the core technique that leverages photoreactive compounds like benzoylphenylalanine derivatives to study molecular interactions. taylorandfrancis.comrsc.org The process involves a probe that binds non-covalently to its target, followed by photo-irradiation to induce covalent cross-linking. enamine.net The benzophenone moiety in compounds such as p-benzoyl-L-phenylalanine is ideal for PAL due to its ability to be activated by long-wavelength UV light, which minimizes damage to biological molecules, and its inertness towards water. researchgate.netbohrium.com

Recent advancements have led to the development of multifunctional photoreactive amino acids. For example, p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine (Abpa) contains both a photoreactive benzophenone group and a "clickable" terminal alkyne. nih.gov This dual functionality streamlines the experimental workflow. After photocross-linking to the target receptor, the alkyne group can be used for a "click" reaction to attach a reporter tag, such as biotin for affinity purification or a fluorophore for imaging, simplifying the detection and isolation of the labeled proteins. nih.gov The efficiency of this approach was demonstrated with photoactivatable probes of α-conotoxin MI, which successfully labeled the muscle nicotinic acetylcholine receptor (nAChR). nih.gov

Enzymatic Activity Assays using N-(4-Aminobenzoyl)phenylalanine Derivatives

Derivatives of phenylalanine are also utilized in the development of substrates for enzymatic activity assays. These assays are critical for diagnosing diseases, screening for enzyme inhibitors, and studying enzyme mechanisms. The core principle involves designing a molecule that is specifically recognized and modified by an enzyme, leading to a detectable signal.

A key application in this area is the creation of fluorogenic substrates, which are non-fluorescent or weakly fluorescent molecules that release a highly fluorescent product upon enzymatic cleavage. nih.gov This "off-on" switch provides a sensitive and continuous method for monitoring enzyme activity.

While not directly using this compound, related aniline derivatives have been used to create such probes. For example, a small, chemically stable fluorescent compound derived from 2,4-disubstituted aniline was converted into a non-fluorescent dipeptide analogue, H-Gly-Pro-anilide, to serve as a fluorogenic substrate for dipeptidyl peptidase-4 (DPP-4). nih.govnih.gov DPP-4 is a protease that cleaves dipeptides from the N-terminus of polypeptides, particularly where the second residue is proline or alanine. nih.gov Upon hydrolysis of the amide bond by DPP-4, the highly fluorescent aniline derivative is released, and the increase in fluorescence intensity over time provides a direct measure of the enzyme's activity. nih.gov This principle can be extended to derivatives of this compound to develop novel fluorogenic substrates for other proteases that recognize phenylalanine residues.

The table below shows an example of a fluorogenic substrate system for DPP-4.

| Enzyme | Substrate | Products | Signal Change |

| Dipeptidyl peptidase-4 (DPP-4) | H-Gly-Pro-1 (non-fluorescent dipeptide analogue) | H-Gly-Pro + Fluorescent aniline derivative | Fluorescence "Off" to "On" |

Absence of this compound in Protease Activity Monitoring

Despite a thorough review of scientific literature, there is no direct evidence to support the use of the specific chemical compound this compound as a biochemical probe for monitoring protease activity. Investigations into its synthesis and application as a protease substrate, including potential fluorescent or chromogenic properties upon cleavage, have not yielded relevant findings.

Protease activity assays commonly employ substrates that, upon enzymatic cleavage, produce a detectable signal, such as a change in fluorescence or absorbance. While derivatives of phenylalanine are utilized in some protease probes, the specific N-(4-Aminobenzoyl) moiety in conjunction with phenylalanine does not appear to be a documented system for this purpose. Research into N-acyl-amino acid derivatives has explored various applications, but the use of this compound in the context of monitoring protease activity is not described in the available scientific literature. Therefore, a detailed analysis of its role as a biochemical probe for protease activity, including research findings and data tables, cannot be provided.

N 4 Aminobenzoyl Phenylalanine in Enzyme and Molecular Recognition Studies

Investigation of Enzyme Inhibition Mechanisms

The core structure of N-(4-Aminobenzoyl)phenylalanine lends itself to the study of several classes of enzymes. The phenylalanine component can interact with hydrophobic pockets in enzyme active sites, while the aminobenzoyl group can form key hydrogen bonds and other polar interactions. By examining the inhibition of various enzymes by this compound and its analogs, researchers can elucidate the specific molecular interactions that drive catalysis and inhibition.

Aminopeptidase (B13392206) Inhibition by Structurally Related Compounds

Aminopeptidases are a class of exopeptidases that catalyze the cleavage of amino acids from the N-terminus of proteins and peptides. The inhibition of these enzymes is a target for various therapeutic applications. Studies on compounds structurally related to this compound have revealed important determinants for potent inhibition.

For instance, bestatin (B1682670), a well-known aminopeptidase inhibitor, demonstrates that the stereochemistry and nature of the amino acid side chain are critical for activity. Bestatin potently inhibits the hydrolysis of [3H][Leu5]enkephalin by rat striatum slices with an IC50 value of approximately 0.2 μM. nih.gov In a comparative study of metallopeptidase inhibitors, bestatin was shown to be a relatively poor inhibitor of aminopeptidase N (AP-N) with an IC50 of 89 μM, but it was more potent against aminopeptidase W (AP-W) with an IC50 of 7.9 μM. nih.gov This highlights the selectivity that can be achieved by modifying the amino acid portion of the inhibitor. Other inhibitors like amastatin (B1665947) and probestin (B1678240) were effective against aminopeptidases A, N, and W, with IC50 values in the low micromolar to nanomolar range. nih.gov The effectiveness of these dipeptide-like inhibitors underscores the importance of the N-terminal amino group and the adjacent peptide bond mimic in binding to the aminopeptidase active site.

Table 1: Inhibition of Porcine Kidney Aminopeptidases by Various Inhibitors

| Inhibitor | Aminopeptidase A (IC50) | Aminopeptidase N (IC50) | Aminopeptidase W (IC50) |

|---|---|---|---|

| Amastatin | 1.5 µM | 20 µM | 3.0 µM |

| Probestin | 1.5 µM | 50 nM | 1.5 µM |

| Bestatin | > 100 µM | 89 µM | 7.9 µM |

| Actinonin | > 100 µM | 2.0 µM | > 100 µM |

Data sourced from a comparative study on metallopeptidase inhibitors. nih.gov

Serine Protease Inactivation by Phenylalanine Derivatives

Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site, which acts as a nucleophile to hydrolyze peptide bonds. wikipedia.org The catalytic mechanism involves a "catalytic triad" composed of serine, histidine, and aspartate. wikipedia.orgyoutube.com Phenylalanine derivatives are often used to probe the S1 subsite of these proteases, which typically accommodates the side chain of the amino acid residue C-terminal to the scissile bond.

The specificity of serine proteases like chymotrypsin (B1334515) for aromatic residues such as phenylalanine makes derivatives of this amino acid particularly relevant. wikipedia.org Mechanism-based inhibitors, or suicide inhibitors, can be designed using phenylalanine analogs. For example, a chloromethyl ketone derivative of phenylalanine can act as an irreversible inhibitor. youtube.com The enzyme initiates its normal catalytic action on the inhibitor, but the process is diverted to form a highly reactive intermediate that covalently modifies a key active site residue, often the catalytic histidine, leading to irreversible inactivation. youtube.com This strategy highlights how the inherent reactivity of the enzyme's catalytic machinery can be exploited for targeted inactivation.

Dihydrofolate Reductase (DHFR) Inhibition by N-(4-Aminobenzoyl)glutamic Acid Conjugates

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for regenerating tetrahydrofolate, a cofactor essential for the synthesis of nucleotides and certain amino acids. wikipedia.org As such, DHFR is a well-established target for anticancer and antimicrobial drugs. wikipedia.orgbath.ac.uk

The compound N-(4-Aminobenzoyl)glutamic acid is a core structural component of folic acid and its analogs, known as antifolates. This structure is very similar to this compound, differing only in the amino acid component. Research into N-(4-Aminobenzoyl)glutamic acid conjugates provides valuable insights into the binding requirements of the DHFR active site. For example, novel 1,3,5-triazine (B166579) derivatives conjugated with N-(4-aminobenzoyl)-l-glutamic acid have been designed and synthesized as inhibitors of Plasmodium falciparum DHFR (Pf-DHFR). nih.gov In silico docking studies of these compounds showed strong binding interactions with key amino acid residues, such as Asp54 and Phe116, in both wild-type and mutant forms of the enzyme. nih.gov Two of the most promising compounds exhibited potent in vitro antimalarial activity with IC50 values of 13.25 μM and 14.72 μM against chloroquine-sensitive and -resistant strains, respectively. nih.gov Another study reported a classical antifolate, N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, as a potent dual inhibitor of human thymidylate synthase (TS) and human DHFR, with IC50 values of 40 nM and 20 nM, respectively. nih.gov These findings demonstrate the importance of the N-(4-aminobenzoyl)glutamic acid scaffold for achieving high-affinity inhibition of DHFR.

Table 2: Inhibitory Activity of Selected Antifolates

| Compound | Target Enzyme | Target Organism | IC50 |

|---|---|---|---|

| Compound 4d16 | Pf-DHFR | P. falciparum (3D7) | 13.25 µM nih.gov |

| Compound 4d38 | Pf-DHFR | P. falciparum (Dd2) | 14.72 µM nih.gov |

| Compound 4 | Human TS | Human | 40 nM nih.gov |

| Compound 4 | Human DHFR | Human | 20 nM nih.gov |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%.

Molecular Recognition and Binding Mode Analysis

Understanding how a ligand like this compound binds to its target enzyme is fundamental to drug design and molecular biology. This involves elucidating the three-dimensional structure of the ligand-enzyme complex and identifying the key intermolecular forces that govern the interaction.

Structural Basis of Ligand-Enzyme Interactions

X-ray crystallography and other structural biology techniques have provided atomic-level details of how phenylalanine and its derivatives are recognized by enzymes. In the case of phenylalanine hydroxylase, which has an allosteric binding site for phenylalanine, the crystal structure reveals that phenylalanine binds at the interface of a homodimer of the enzyme's regulatory domains. nih.govnih.gov This binding event is proposed to mediate the dimerization that leads to conformational changes and enzyme activation. nih.gov

In another example, the structure of a phenylalanine-activating subunit from the gramicidin (B1672133) S synthetase complex shows the phenylalanine substrate bound in a hydrophobic pocket. embopress.org The carboxylate group of the phenylalanine interacts with a lysine (B10760008) residue (Lys517), and the α-amino group forms a hydrogen bond with an aspartate residue (Asp235). embopress.org The adenine (B156593) moiety of the co-substrate AMP is sandwiched between several hydrophobic and aromatic residues. embopress.org These detailed structural insights reveal the precise network of interactions responsible for specific substrate recognition and are directly applicable to understanding how a larger molecule like this compound would be accommodated.

Analysis of Amino Acid Residue Proximity in Protein Complexes

The aminobenzoyl group, present in this compound, can be modified to create probes for studying the proximity of amino acid residues in protein complexes. For example, replacing the amino group with an azido (B1232118) group creates a photo-crosslinking agent. 4-Azido-L-phenylalanine, an unnatural amino acid, can be incorporated into proteins and, upon photoactivation, will covalently link to nearby residues, allowing for the identification of interacting partners or adjacent domains. medchemexpress.com

Furthermore, the inherent spectroscopic properties of aromatic groups can be exploited. Techniques like Förster Resonance Energy Transfer (FRET) can measure distances between a fluorescently labeled ligand and a tryptophan or tyrosine residue in the protein. The aminobenzoyl moiety itself can serve as a chromophore. Proximity labeling methods, such as those using peroxidase enzymes, generate reactive radicals from phenolic compounds that can covalently tag neighboring protein residues, particularly tyrosine and tryptophan. nih.gov These approaches are invaluable for mapping the topology of ligand binding sites and understanding the dynamic nature of protein complexes. The analysis of key residues in protein complexes often shows an enrichment of polar, charged, and aromatic residues at interaction interfaces. nih.gov

Role of the 4-Aminobenzoyl Moiety in Protein Active Site Interactions

The 4-aminobenzoyl group is a key structural feature of this compound, significantly influencing its interactions within protein active sites. This moiety, composed of a benzene (B151609) ring substituted with an amino group and a carbonyl group, can engage in a variety of non-covalent interactions that are crucial for molecular recognition and binding affinity.

The phenylalanine side chain itself is fairly non-reactive but plays a role in substrate recognition, particularly through hydrophobic interactions where it can bind to hydrophobic ligands like lipids. russelllab.org The aromatic nature of the phenylalanine residue allows for stacking interactions with other aromatic side chains within a protein's hydrophobic core. russelllab.org

While direct studies on this compound are limited, research on structurally similar compounds provides a strong basis for understanding the role of the 4-aminobenzoyl moiety. For instance, studies on N-aminoacyl-O-4-nitrobenzoyl hydroxamates, where a nitro group replaces the amino group on the benzoyl ring, have demonstrated their potential as inhibitors of aminopeptidases. nih.gov In these interactions, the benzoyl portion of the molecule is critical for positioning the inhibitor within the enzyme's active site.

The amino group of the 4-aminobenzoyl moiety can act as a hydrogen bond donor, forming specific hydrogen bonds with amino acid residues such as aspartate, glutamate, or the peptide backbone carbonyls in a protein's active site. The carbonyl group, in turn, can act as a hydrogen bond acceptor. These directional interactions contribute to the specificity and stability of the binding.

Furthermore, the aromatic ring of the benzoyl group can participate in several types of interactions:

Hydrophobic Interactions: The nonpolar surface of the benzene ring can interact favorably with hydrophobic pockets within the active site.

π-π Stacking: The electron-rich π-system of the benzene ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the protein.

Cation-π Interactions: The π-face of the benzene ring can interact with cationic residues such as lysine or arginine.

The presence of the amino group at the para position of the benzoyl ring can also modulate the electronic properties of the aromatic system, potentially influencing the strength of these interactions compared to an unsubstituted benzoyl ring.

Mechanistic Studies of Bioactivity

The bioactivity of this compound and its analogs is often linked to their ability to act as enzyme inhibitors. The mechanism of this inhibition can be elucidated by studying their interactions with specific enzymes.

Research on N-phenylalanyl-O-4-nitrobenzoyl hydroxamate, a close analog of this compound, has shown it to be an effective time-dependent inhibitor of the thiol enzyme cathepsin H. nih.gov The second-order rate constant for the inhibition of cathepsin H by this compound was found to be 31,766 M⁻¹s⁻¹. nih.gov This suggests that the this compound scaffold can be a potent platform for designing enzyme inhibitors.

The proposed mechanism of action for such inhibitors often involves the mimicry of the natural substrate. The phenylalanine portion of the molecule can guide the inhibitor to the active site of enzymes that recognize phenylalanine or similar amino acids. Once in the active site, the 4-aminobenzoyl moiety can position the molecule for optimal interaction, potentially leading to the formation of a stable, non-covalent complex that blocks the enzyme's catalytic activity. In the case of the hydroxamate analog, the inhibition of metallo-dependent aminopeptidases was found to be reversible. nih.gov

The bioactivity is not limited to enzyme inhibition. Phenylalanine derivatives have also been investigated for their neuroprotective activities as AMPA receptor antagonists. mdpi.com While the specific activity of this compound in this context is not detailed, the general finding that phenylalanine-based structures can modulate receptor activity opens another avenue for its potential bioactivity.

The following table summarizes the inhibitory activity of a closely related compound, N-phenylalanyl-O-4-nitrobenzoyl hydroxamate, against various aminopeptidases.

| Enzyme | Inhibition Type | Second-Order Rate Constant (M⁻¹s⁻¹) |

| Aminopeptidase M | Reversible | Not Applicable |

| Aminopeptidase P | Reversible | Not Applicable |

| Leucine Aminopeptidase | Reversible | Not Applicable |

| Cathepsin H | Time-dependent | 31,766 |

Data from a study on N-phenylalanyl-O-4-nitrobenzoyl hydroxamate, a structural analog of this compound. nih.gov

Bioconjugation Strategies and Bio Organic Applications

Site-Selective Protein Modification and Bioconjugation

N-(4-Aminobenzoyl)phenylalanine and its derivatives serve as valuable tools for the site-selective chemical modification of proteins. The strategies employed typically target the unique reactivity of either the aminobenzoyl moiety or the inherent properties of the phenylalanine residue, enabling the precise attachment of labels, polymers, or other molecules to protein surfaces.

A prominent strategy for site-selective protein modification targets tyrosine residues due to their relatively low abundance and unique phenolic side chain. nih.gov This approach involves the conversion of an aromatic amine to a highly reactive diazonium salt, which then undergoes an electrophilic aromatic substitution with the activated phenol (B47542) ring of tyrosine, a reaction known as azo coupling. nih.govacs.org

The primary aromatic amine of the 4-aminobenzoyl group is readily convertible into a diazonium salt under mild conditions, typically using sodium nitrite (B80452) in an acidic solution. acs.org This in situ-generated diazonium ion is a mild electrophile that chemoselectively reacts with the electron-rich phenolic side chain of tyrosine residues on a protein's surface. nih.gov The resulting azo bond formation is stable and introduces the aminobenzoyl-phenylalanine moiety at a specific tyrosine site. This method has been successfully used to modify proteins and peptides, including the interior surface of bacteriophage MS2 and the neuropeptide neurotensin. nih.govacs.org The reaction proceeds under mild pH and temperature conditions, which helps to preserve the protein's native structure and function. acs.org

Table 1: Key Aspects of Tyrosine-Targeted Diazonium Coupling

| Feature | Description | Reference |

| Reagents | Aryl diazonium salt (generated from an aromatic amine like a 4-aminobenzoyl derivative and sodium nitrite) | nih.govacs.org |

| Target Residue | Tyrosine | nih.gov |

| Reaction Type | Electrophilic Aromatic Substitution (Azo Coupling) | nih.govacs.org |

| Key Bond Formed | Azo bond (-N=N-) | nih.gov |

| Reaction Conditions | Mild pH (typically adjusted to pH 9 for coupling) and low temperature (e.g., 4 °C) | acs.org |

The Mannich reaction offers another powerful method for the site-selective modification of tyrosine residues on proteins. nih.gov This three-component reaction involves an aldehyde (like formaldehyde), an amine, and an active hydrogen-containing compound, which in this context is the phenolic side chain of tyrosine. nih.govwikipedia.org For protein bioconjugation, electron-rich anilines are particularly effective as the amine component. nih.gov

This compound, containing an aniline-like, electron-rich aromatic amine, can serve as the amine component in a Mannich-type reaction. In this process, the amine first reacts with an aldehyde to form a reactive iminium ion intermediate. nih.govwikipedia.org This electrophilic species is then attacked by the nucleophilic phenol ring of a tyrosine residue on the protein, resulting in the formation of a stable carbon-carbon bond ortho to the hydroxyl group. nih.gov This strategy has been demonstrated to proceed under mild physiological conditions and offers a high degree of selectivity for surface-accessible tyrosine residues, providing a robust method for protein conjugation that complements other modification chemistries. nih.gov

Table 2: Components of the Mannich-Type Reaction for Tyrosine Modification

| Component | Role | Example | Reference |

| Amine | Forms the iminium ion intermediate | Electron-rich anilines (e.g., 4-aminobenzoyl derivatives) | nih.gov |

| Aldehyde | Reacts with the amine | Formaldehyde | nih.gov |

| Carbonyl Compound | Provides the enol for nucleophilic attack | Tyrosine side chain (phenol) | nih.gov |

| Product | Forms a β-amino-carbonyl compound | Tyrosine-conjugated protein | wikipedia.org |

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins or peptides, is a widely used technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. scielo.brcreativepegworks.com The primary aromatic amine of the 4-aminobenzoyl group in this compound provides a convenient handle for site-specific PEGylation.

Several chemical strategies can be employed to target this amine group:

N-acylation: Activated PEG derivatives, such as PEG-N-hydroxysuccinimide (PEG-NHS) esters, react efficiently with the primary amine under mild conditions (pH 7-9) to form a stable amide bond. scielo.brbiochempeg.com

Reductive Amination: A PEG-aldehyde can react with the amine to form a Schiff base, which is then reduced by a mild reducing agent like sodium cyanoborohydride to yield a stable secondary amine linkage. This reaction is often performed under slightly acidic conditions (pH 4.0-6.0) to achieve selectivity for specific amine groups, such as the N-terminus of a protein. biochempeg.comgoogle.com

By incorporating this compound into a protein, a unique site for PEGylation can be introduced, allowing for the creation of homogenous, site-specifically modified protein-PEG conjugates with potentially enhanced therapeutic profiles. scielo.br

Peptide Synthesis Applications

Beyond protein modification, this compound is a valuable component in the field of peptide synthesis, where it can be used as a non-canonical building block to construct peptides with novel structures and functions.

The synthesis of peptides containing non-standard residues like this compound is readily achieved using modern solid-phase peptide synthesis (SPPS). csic.es In this methodology, amino acids are sequentially coupled to a growing peptide chain that is anchored to a solid resin support. youtube.com

To be used in SPPS, this compound must first be appropriately protected. For the widely used Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, the alpha-amino group is protected with an Fmoc group, resulting in Fmoc-N-(4-Aminobenzoyl)phenylalanine. The side-chain primary amine may also require a protecting group to prevent unwanted side reactions during peptide coupling. The resulting derivative, such as Fmoc-4-Amino-L-phenylalanine, can then be incorporated at any desired position in a peptide sequence using standard coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (Hydroxybenzotriazole). scbt.commdpi.com This allows for the precise placement of this unnatural amino acid, which can serve as a photoaffinity label or a point of attachment for other molecules. nih.govnih.gov

Genetic code expansion techniques provide a powerful alternative for incorporating unnatural amino acids (UAAs) like this compound directly into proteins during ribosomal translation. nih.gov A common method is nonsense suppression, particularly amber suppression, which utilizes the UAG stop codon. researchgate.netnsf.gov

This process requires an orthogonal aminoacyl-tRNA synthetase/tRNA pair. nih.gov This pair consists of a synthetase enzyme that is engineered to specifically recognize the desired UAA (in this case, this compound) and charge it onto a corresponding suppressor tRNA. This tRNA possesses an anticodon (CUA) that recognizes the amber (UAG) stop codon in an mRNA sequence. nih.govnih.gov When a gene containing a UAG codon at a specific site is expressed in a host cell containing this orthogonal pair and supplemented with the UAA, the ribosome will insert this compound at that position instead of terminating translation. researchgate.net This enables the production of proteins with a single, precisely placed unnatural amino acid, opening up possibilities for creating novel protein functions and probes for studying biological processes in vivo.

Solid-Phase and Solution-Phase Peptide Synthesis Methodologies

There is no available information detailing the incorporation of this compound into peptide chains using either solid-phase or solution-phase synthesis techniques.

Design of Peptidomimetics

There are no studies found that describe the use of this compound as a scaffold or component in the design and synthesis of peptidomimetics.

Material Science Applications of N 4 Aminobenzoyl Phenylalanine Derivatives

Supramolecular Self-Assembly of N-(4-Aminobenzoyl)phenylalanine Analogues

The self-assembly of peptide-based molecules is a powerful bottom-up approach for creating nanostructured materials. This process is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. nih.gov Analogues of this compound, which feature multiple aromatic rings and amide bonds, are particularly adept at forming such ordered assemblies.

Derivatives of phenylalanine are well-known for their ability to self-assemble into a variety of nanostructures, including hydrogels, which are three-dimensional networks capable of holding large amounts of water. researchgate.netru.nl The process is often initiated by attaching aromatic groups, such as Fluorenylmethyloxycarbonyl (Fmoc), to the N-terminus of amino acids or short peptides. nih.gov These groups promote π-π stacking interactions, which, in concert with hydrogen bonds between the peptide backbones, drive the formation of fibrillar networks that entangle to form a hydrogel. researchgate.netnih.gov

The self-assembly of this compound analogues follows similar principles. The aromatic rings of both the phenylalanine side chain and the aminobenzoyl group contribute significantly to π-π stacking, a key stabilizing force in the assembly process. researchgate.net The amide bond provides hydrogen bond donor and acceptor sites, facilitating the formation of extended, ordered structures like β-sheets. nih.gov Depending on the concentration and specific chemical environment, these initial assemblies can grow hierarchically into higher-order structures such as fibrils, ribbons, or nanotubes, which ultimately form macroscopic hydrogels or other aggregated states. mdpi.comnih.gov Studies on similar short, aromatic peptides have shown they can form discrete, hollow, and well-ordered nanotubes. nih.gov

The final morphology of self-assembled peptide nanostructures is highly sensitive to the molecular structure of the building blocks. nih.gov Modifying the this compound core can lead to significant changes in the resulting aggregates.

Capping Groups: Attaching different chemical groups to the termini of the peptide is a common strategy to control self-assembly. Highly aromatic capping groups, like Fmoc, can promote rapid self-assembly and the formation of specific structures due to enhanced π-π stacking interactions. mdpi.com The absence of charged termini, which can be achieved through capping, alters the electrostatic interactions and can lead to different morphologies compared to uncapped peptides that form head-to-tail interactions. mdpi.comnih.gov

Side Chain Modifications: Altering the electron-donating or electron-withdrawing nature of substituents on the aromatic rings can influence the π-π interactions. researchgate.net Studies on fluorinated phenylalanine derivatives have shown that such modifications create significant polymorphism in the nanoscale morphology of the assembled structures. nih.gov

Environmental Factors: The surrounding environment, particularly pH and the presence of specific ions, plays a critical role. For L-phenylalanine, changes in pH alter the ionization state of the molecule (cationic, zwitterionic, or anionic). nih.gov This shift in electrostatic interactions can hinder fibril formation, leading to different morphologies like flakes instead of fibers. nih.govrsc.org Similarly, the identity of counter-ions in the solution can have a profound and often unpredictable impact on the nanoscale morphology and properties of the resulting hydrogel. nih.gov

| Modification | Influence on Self-Assembly | Resulting Morphology |

| Aromatic Capping (e.g., Fmoc) | Enhances π-π stacking interactions, removes terminal charges. mdpi.com | Promotes rapid formation of ordered structures like fibrils and ribbons. nih.gov |

| Side Chain Substitution (e.g., Fluorination) | Alters electronic and steric properties, affecting π-π interactions. researchgate.netnih.gov | Leads to significant polymorphism (various different structures). nih.gov |

| pH Adjustment | Changes ionization state, altering intermolecular electrostatic forces. nih.gov | Can hinder fibril formation, leading to flakes or other non-fibrillar aggregates. nih.govrsc.org |

| Varying Counter-ions | Screens electrostatic charges to different extents. nih.gov | Profoundly impacts nanoscale morphology and viscoelastic properties. nih.gov |

This table is generated based on findings from related phenylalanine derivative studies.

Stimuli-responsive, or "smart," materials can undergo significant changes in their properties in response to external triggers. rsc.org Peptide-based materials are excellent candidates for creating such systems because their assembly is governed by sensitive non-covalent interactions. nih.govrsc.org

pH-Responsiveness: Materials incorporating this compound can be designed to be pH-responsive. The 4-amino group on the benzoyl ring, as well as the carboxylic acid of the phenylalanine, have pKa values that allow for protonation or deprotonation with changes in environmental pH. This change in ionization state alters the electrostatic interactions within the assembly, potentially causing the hydrogel to swell, shrink, or dissolve entirely. researchgate.netnih.gov This mechanism is often used to trigger the release of encapsulated molecules. researchgate.net

Temperature-Responsiveness: Some peptide and polymer-peptide conjugates exhibit temperature-responsive behavior, such as having a lower critical solution temperature (LCST). researchgate.net Below the LCST, the material is soluble, but above it, it undergoes a phase transition to become insoluble and aggregate. This property can be tuned by modifying the hydrophobicity of the peptide sequence. researchgate.net

Enzyme-Responsiveness: Specific peptide sequences can be designed to be substrates for certain enzymes. nih.gov In an enzyme-rich environment, such as at a disease site, the peptide building blocks can be cleaved, leading to the disassembly of the nanostructure and the release of a payload. nih.gov

Polymer Chemistry and Biomaterial Design

This compound and its derivatives serve as versatile building blocks not only for supramolecular assemblies but also for the covalent synthesis of advanced polymers. Their incorporation into polymer chains can impart desirable properties such as biodegradability, biocompatibility, and controlled thermal and mechanical characteristics. researchgate.net

Polyesteramides (PEAs) are a class of biodegradable polymers that combine the properties of polyesters and polyamides. researchgate.net The ester linkages are susceptible to hydrolysis, allowing for degradation, while the amide groups provide strong hydrogen bonding, which enhances mechanical strength and thermal stability. researchgate.net

Polyesteramides (PEAs): this compound can be incorporated into PEA chains through polycondensation reactions. For instance, a diol derivative of the molecule could be reacted with a dicarboxylic acid, or a diacid derivative could be reacted with a diol. upc.edu The synthesis of PEAs from amino acids often involves creating diamide-diester or diester-diamine monomers first, which are then polymerized. upc.edu These biodegradable polymers are promising for applications in tissue engineering, such as creating scaffolds for cell growth. uwo.ca

Block Copolymers: Block copolymers containing peptide segments can be synthesized to combine the self-assembly properties of the peptide with the solubility or responsiveness of a synthetic polymer block, such as polyethylene (B3416737) glycol (PEG). nih.gov A phenylalanine-containing block can act as a hydrophobic, structure-driving component, leading to the formation of micelles or other nanoparticles in an aqueous solution. researchgate.netnih.gov These self-assembled structures are of great interest for drug delivery applications. researchgate.net

The functional groups on this compound allow it to be used as either a monomer for step-growth polymerization or as an initiator for chain-growth polymerization.

As a Monomer: By modifying the molecule to have two reactive groups (e.g., converting both the amino and carboxyl groups into esters or amides that can then be polymerized with a comonomer), it can be directly incorporated as a repeating unit in a polymer chain. chemrxiv.orgchemrxiv.org For example, a di(phenylalanine) acrylamide (B121943) monomer has been synthesized and used in controlled radical polymerizations like RAFT (Reversible Addition-Fragmentation chain-Transfer) to create sequence-controlled block copolymers. nih.govchemrxiv.org

As an Initiator: The amino group of the N-(4-Aminobenzoyl) moiety can be chemically modified to create a polymerization initiator. For example, it could be converted into a hydroxyl group that then initiates ring-opening polymerization, or it could be part of a redox initiator system. tcichemicals.comresearchgate.net Redox initiators, such as the benzoyl peroxide/N,N-dimethylaniline (BPO/DMA) system, generate free radicals at ambient temperatures to start polymerization. researchgate.net An N-aromatic amine structure, similar to that in this compound, can act as the activator (reductant) in such a pair. researchgate.net This allows for the synthesis of polymers with a specific this compound end-group, which can influence the polymer's final properties and applications.

| Polymer Type | Synthesis Method | Role of this compound Derivative | Key Properties/Applications |

| Polyesteramide (PEA) | Solution or Melt Polycondensation upc.eduuwo.ca | Monomer (as a diol- or diacid-derivative) | Biodegradable, good thermal/mechanical properties, tissue engineering scaffolds. researchgate.netuwo.ca |

| Block Copolymer | Controlled Radical Polymerization (e.g., RAFT) nih.govchemrxiv.org | Monomer (functionalized for chain growth) | Self-assembly into nanoparticles, stimuli-responsive, drug delivery. researchgate.netchemrxiv.org |

| End-functionalized Polymer | Initiated Polymerization (e.g., Redox) researchgate.net | Initiator (or part of an initiator system) | Controlled polymer architecture, specific end-group functionality. tcichemicals.com |

This table provides a summary based on established polymer synthesis techniques applied to amino acid derivatives.

Advanced Analytical and Computational Methodologies in N 4 Aminobenzoyl Phenylalanine Research

Spectroscopic Analysis in Research Contexts

Spectroscopic techniques are indispensable for the fundamental characterization and study of N-(4-Aminobenzoyl)phenylalanine. By interacting with molecules on an atomic and electronic level, these methods provide detailed information about structure, mass, and behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of this compound. By mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, researchers can confirm the connectivity and spatial arrangement of the molecule's constituent parts.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the phenylalanine backbone—the alpha-hydrogen, the two beta-hydrogens—and the protons on both aromatic rings. The protons on the aminobenzoyl moiety would appear as a distinct set of signals from those on the phenylalanine ring. Similarly, ¹³C NMR would show unique peaks for each carbon atom, including the carbonyl carbon of the amide linkage and the carboxyl carbon. The process involves a detailed analysis of chemical shifts, integration of signal areas to determine proton counts, and splitting patterns (multiplicity) to deduce neighboring protons youtube.com.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is illustrative, showing expected regions for proton signals based on the analysis of similar structures like 4-Amino-L-phenylalanine and N-(p-nitrobenzoyl)-L-phenylalanine. Actual values may vary based on solvent and experimental conditions. researchgate.netchemicalbook.com

| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (benzoyl) | 6.6 - 7.7 | Doublet of doublets | Two distinct signals for protons ortho and meta to the amino and carbonyl groups. |

| Aromatic (phenyl) | 7.2 - 7.4 | Multiplet | Protons on the phenylalanine phenyl ring. |

| Alpha-Hydrogen (α-H) | ~4.5 | Multiplet | Chiral center proton, coupled to beta-hydrogens. |

| Beta-Hydrogens (β-H₂) | ~3.1 | Multiplet | Diastereotopic protons adjacent to the phenyl ring and alpha-carbon. |

| Amine (NH₂) | Variable (broad) | Singlet | Signal for the primary amine on the benzoyl group; position can vary. |

| Amide (NH) | Variable (broad) | Singlet | Signal for the amide linkage proton; position can vary. |

| Carboxyl (COOH) | Variable (broad) | Singlet | Acidic proton; often not observed or appears as a very broad signal. |

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further be used to establish direct and long-range correlations between protons and carbons, providing definitive structural confirmation.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, making it essential for determining the molecular weight of this compound and confirming its elemental composition. nih.gov High-resolution mass spectrometry (HRMS) can provide mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula (C₁₆H₁₆N₂O₃ for this compound). nih.gov

Beyond simple mass determination, MS is used for structural characterization through fragmentation analysis (tandem MS or MS/MS). In this process, the parent ion of the compound is isolated and fragmented, and the masses of the resulting fragment ions are measured. The fragmentation pattern serves as a molecular fingerprint. For this compound, characteristic fragmentation would include the cleavage of the amide bond, yielding ions corresponding to the 4-aminobenzoyl and phenylalanine moieties, thus confirming the compound's identity.

In interaction studies, MS can be used to study non-covalent complexes between this compound and biological targets like enzymes. Techniques such as electrospray ionization (ESI) can gently transfer these complexes from solution into the gas phase for MS analysis, allowing researchers to probe binding stoichiometry and affinity.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This compound contains two chromophores—the phenyl group of phenylalanine and the aminobenzoyl group—which absorb UV light, typically in the range of 250-280 nm. This property is exploited in both kinetic and binding assays.

In kinetic assays, if this compound is a substrate or inhibitor in an enzymatic reaction that leads to a change in the chromophoric system, the rate of reaction can be monitored by observing the change in absorbance over time. nih.gov For example, the reaction of phenylalanine hydroxylase, which hydroxylates phenylalanine to tyrosine, can be followed spectroscopically. nih.gov

For binding assays, changes in the UV-Vis spectrum of the compound or its target protein upon complex formation can be used to determine binding constants (Kd). When this compound binds to an enzyme, its local environment changes, which can cause a shift in its maximum absorbance wavelength (λmax) or a change in its molar absorptivity. By titrating the compound into a solution of the target and monitoring these spectral changes, a binding curve can be generated.

Table 2: Illustrative Data from a UV-Vis Binding Assay This table represents a hypothetical titration experiment to determine the binding affinity of this compound to a target enzyme.

| Concentration of this compound (µM) | Change in Absorbance at 280 nm (ΔA) |

| 0 | 0.000 |

| 5 | 0.012 |

| 10 | 0.023 |

| 20 | 0.041 |

| 40 | 0.065 |

| 80 | 0.085 |

| 160 | 0.095 |

| 320 | 0.098 |

Molecular Modeling and Computational Studies

Computational chemistry provides powerful predictive tools that complement experimental research. By simulating molecular behavior, these methods can guide the design of new compounds and offer insights into the mechanisms of action at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govnih.gov The process involves generating a three-dimensional model of the ligand and placing it into the binding site of the receptor's crystal structure. A scoring function is then used to estimate the binding energy, with lower energy scores typically indicating a more favorable interaction. semanticscholar.orgrsc.org

For this compound, docking studies can be used to predict its potential as an inhibitor for various enzymes. For instance, derivatives of phenylalanine have been extensively studied as inhibitors of dipeptidyl peptidase 4 (DPP-4). nih.govnih.gov Docking simulations can reveal key interactions, such as hydrogen bonds between the amino or carboxyl groups of the ligand and amino acid residues in the enzyme's active site, as well as hydrophobic interactions involving the phenyl rings. mdpi.com

Table 3: Example of Molecular Docking Results for Phenylalanine Derivatives against an Enzyme Active Site This table is based on findings for related compounds and illustrates the type of data generated from a molecular docking study. nih.govmdpi.com

| Compound/Derivative | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Derivative A | -8.5 | Gln92, Thr199 | Hydrogen Bond |

| Derivative B | -7.9 | Tyr204, Phe210 | Pi-Pi Stacking |

| Derivative C | -9.1 | Thr199, Thr200 | Hydrogen Bond, Hydrophobic |

| This compound (Hypothetical) | -8.8 | Gln92, Tyr204 | Hydrogen Bond, Pi-Pi Stacking |

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry that systematically investigate how changes in a molecule's structure affect its biological activity. nih.gov For this compound, an SAR study would involve the synthesis and biological testing of a library of analogues. nih.gov Modifications could include:

Substitution on the benzoyl ring: Placing different chemical groups (e.g., halogens, methoxy (B1213986) groups) at various positions to probe electronic and steric effects.

Modification of the N-terminal amino group: Converting the primary amine to a secondary or tertiary amine or replacing it with other functional groups.

Alterations to the phenylalanine core: Using different amino acids or modifying the phenyl ring of the phenylalanine moiety.

By comparing the biological activity—for example, the half-maximal inhibitory concentration (IC₅₀)—of these analogues against a specific target, researchers can build a model of the pharmacophore, which is the ensemble of steric and electronic features necessary for optimal biological activity. nih.govmdpi.com This information is invaluable for designing more potent and selective compounds.

Table 4: Hypothetical SAR Data for this compound Analogues This table illustrates how structural modifications could influence inhibitory activity (IC₅₀), a key metric in SAR studies.

| Compound | Modification from Parent Structure | IC₅₀ (nM) | Inference |

| This compound | (Parent Compound) | 50 | Baseline activity |

| Analogue 1 | 4-Nitrobenzoyl instead of 4-Aminobenzoyl | >1000 | The 4-amino group is crucial for activity. |

| Analogue 2 | 4-Fluorobenzoyl instead of 4-Aminobenzoyl | 25 | A small electron-withdrawing group at the 4-position enhances potency. |

| Analogue 3 | N-(4-Aminobenzoyl)tyrosine | 75 | Hydroxyl on the phenylalanine ring slightly reduces activity. |

| Analogue 4 | N-(4-Aminobenzoyl)alanine | 500 | The benzyl (B1604629) group of phenylalanine is important for binding. |

Simulation of Molecular Interactions and Conformational Dynamics

The in-silico examination of this compound's behavior at the molecular level provides profound insights into its potential biological activity and physical properties. Computational simulations, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, are pivotal in elucidating the intricate dance of its interactions with biological targets and its own conformational flexibility. mdpi.comnih.gov These methodologies allow researchers to visualize and analyze molecular behavior on a timescale and at a resolution that is often unattainable through experimental techniques alone. youtube.com

Simulation of Molecular Interactions

Molecular dynamics simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can predict how it might bind to a protein, such as an enzyme, and the nature of the forces that stabilize this interaction. These simulations are particularly valuable in the context of prodrug design, where understanding the interaction with activating enzymes is crucial. nih.gov

For instance, if this compound were to be investigated as a substrate for an enzyme like carboxypeptidase A, which shows a preference for C-terminal amino acids with aromatic side chains, computational models would be key. utoronto.ca Hybrid QM/MM methods are often employed in such cases to study the catalytic mechanism. nih.gov In this approach, the active site of the enzyme and the substrate are treated with high-level quantum mechanics to accurately model the chemical reaction of bond cleavage, while the rest of the protein and solvent are treated with more computationally efficient molecular mechanics. nih.gov

Research on substrates binding to carboxypeptidase A has revealed the importance of specific residues, such as Arg127, Arg145, and Tyr248, in stabilizing the substrate in the active site. utoronto.ca An MD simulation of this compound within such an active site would likely focus on: